molecular formula C10H12N2O4 B3268866 N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide CAS No. 497856-35-6

N-Methoxy-N-methyl-2-(4-nitrophenyl)acetamide

Cat. No. B3268866
M. Wt: 224.21 g/mol
InChI Key: PAEJNOYHSZYFMI-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

To a solution of (4-nitrophenyl)acetic acid (30.0 g), N,O-dimethylhydroxylamine hydrochloride (21.0 g) and 1-hydroxybenzotriazole monohydrate (33.0 g) in DMF (450 ml) were added triethylamine (30 ml) and 4-(N,N-dimethylamino)pyridine (130 mg), and then 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (41.4 g) was added to the mixture, and then, the mixture was stirred overnight under nitrogen atmosphere. Water was added to the mixture, and the mixture extracted with ethyl acetate twice. The organic layer was washed with an aqueous solution of saturated sodium bicarbonate once, with water twice, and with saturated brine once, and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the obtained solid was washed with hexane to give N-methoxy-N-methyl-2-(4-nitrophenyl)acetoamide (32.6 g) as colorless crystals.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[CH3:15][NH:16][O:17][CH3:18].O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C>CN(C=O)C.CN(C1C=CN=CC=1)C.O.C(N(CC)CC)C>[CH3:18][O:17][N:16]([CH3:15])[C:11](=[O:13])[CH2:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O
Name
Quantity
21 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
33 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
450 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
130 mg
Type
catalyst
Smiles
CN(C)C1=CC=NC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
41.4 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate twice
WASH
Type
WASH
Details
The organic layer was washed with an aqueous solution of saturated sodium bicarbonate once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water twice, and with saturated brine once, and dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
the obtained solid was washed with hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(CC1=CC=C(C=C1)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.6 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.